molecular formula C24H22N4O5 B2799406 ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate CAS No. 921853-65-8

ethyl 4-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamido)benzoate

Cat. No.: B2799406
CAS No.: 921853-65-8
M. Wt: 446.463
InChI Key: ORKZXHYTTWCCJD-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrido[2,3-d]pyrimidines . Pyrimidines are an important class of nitrogen heterocyclic compounds with a wide range of applications . They have proven to be convenient building blocks for the synthesis of various fused heterocycles . This compound is part of a novel series of ethyl-2-amino-3,4-dihydro-4-oxo-5-phenyl pyrido[2,3-d] pyrimidine-7-carboxylate heterocycle derivatives .


Synthesis Analysis

The synthesis of this compound involves a facile, operationally simple, and highly efficient one-pot coupling of 2,6-diaminopyrimidin-4 (3H)-one and ethyl-2,4-dioxo-4-phenylbutanoate derivatives . This method affords the compound in high yields under refluxing AcOH .


Molecular Structure Analysis

The molecular structure of this compound includes six-membered rings bridged by a five-membered 1,2,4-triazole ring and CH2 chain system .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the Michael addition and subsequent cyclodehydration of 2,6-diaminopyrimidin-4-one and butynones .


Physical and Chemical Properties Analysis

The physical properties of this compound include its appearance as yellow crystals with a melting point of 119–121 °C . Its IR (KBr) values are 1685, 1725, 2990, 3019, 3127, 3389 cm −1 .

Scientific Research Applications

Diversity-Oriented Synthesis

Marcotte, Rombouts, and Lubell (2003) explored the diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines, emphasizing the addition of molecular diversity onto the pyrimidine nitrogens. This methodology underscores the versatility of pyrrolo[3,2-d]pyrimidine scaffolds for generating compound libraries with potential therapeutic applications (Marcotte, Rombouts, & Lubell, 2003).

Structure-Activity Relationship (SAR) Studies

Palanki et al. (2002) conducted SAR studies on ethyl 2-[(3-methyl-2,5-dioxo(3-pyrrolinyl))amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate derivatives as inhibitors of AP-1 and NF-κB mediated transcriptional activation. Their work highlights the therapeutic potential of these compounds in modulating gene expression, which could be beneficial for treating inflammatory diseases and cancer (Palanki et al., 2002).

Heterocyclic Compound Synthesis

Veisi, Maleki, and Farokhzad (2017) demonstrated an electroorganic reaction for synthesizing pyrano[2,3-d]pyrimidine derivatives, showcasing an environmentally friendly method that enhances yield and reduces reaction time. This technique exemplifies the green chemistry approach in heterocyclic synthesis, potentially useful for pharmaceutical compound development (Veisi, Maleki, & Farokhzad, 2017).

Anticancer and Anti-inflammatory Activities

Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents. Their findings contribute to the ongoing search for new therapeutic agents with potential anticancer and anti-inflammatory properties (Rahmouni et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, pyrimidines and their derivatives have been described with a wide range of biological potential such as anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Future Directions

The future directions for this compound could involve further exploration of its diverse biological properties . Additionally, the synthesis methods could be improved to overcome disadvantages such as multi-step synthesis, use of toxic chemicals, low yields, and tedious workup .

Properties

CAS No.

921853-65-8

Molecular Formula

C24H22N4O5

Molecular Weight

446.463

IUPAC Name

ethyl 4-[[5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl]amino]benzoate

InChI

InChI=1S/C24H22N4O5/c1-4-33-23(31)15-7-9-16(10-8-15)25-21(29)18-13-27(3)20-19(18)26-24(32)28(22(20)30)17-11-5-14(2)6-12-17/h5-13H,4H2,1-3H3,(H,25,29)(H,26,32)

InChI Key

ORKZXHYTTWCCJD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=C(C=C4)C)C

solubility

not available

Origin of Product

United States

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